molecular formula C29H23N3O4S B2850018 4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 618872-38-1

4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2850018
CAS No.: 618872-38-1
M. Wt: 509.58
InChI Key: QJSNJPMCOWNIJN-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including benzofuran, benzothiazole, and pyrrolone moieties

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzothiazole derivatives have been found to have good blood-brain barrier penetration, which could make them useful in treating neurodegenerative diseases .

Future Directions

Given the interesting structure of this compound, it could be a subject of future research, particularly in the field of medicinal chemistry. Its potential ability to cross the blood-brain barrier could make it a candidate for the development of drugs to treat neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the benzofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the benzothiazole ring: This involves the condensation of o-aminothiophenol with a suitable aldehyde or ketone.

    Construction of the pyrrolone core: This step often requires the use of a Michael addition followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Ketones, quinones.

    Reduction products: Alcohols.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: Due to its complex structure, it can be used in the design of probes for biological studies.

Medicine

Industry

    Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(1-benzofuran-2-carbonyl)-5-phenyl-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the dimethylamino group.

    4-(1-benzofuran-2-carbonyl)-5-[4-(methylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Contains a methylamino group instead of a dimethylamino group.

Uniqueness

The presence of the dimethylamino group in 4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O4S/c1-16-8-13-20-23(14-16)37-29(30-20)32-25(17-9-11-19(12-10-17)31(2)3)24(27(34)28(32)35)26(33)22-15-18-6-4-5-7-21(18)36-22/h4-15,25,34H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSNJPMCOWNIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC5=CC=CC=C5O4)C6=CC=C(C=C6)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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